
2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate
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Overview
Description
WAY-354189 is a chemical compound known for its role as a Janus kinase-signal transducer and activator of transcription (JAK-STAT) inhibitor . It has a molecular formula of C15H12Cl2N2O4S and a molecular weight of 387.24 g/mol . This compound is primarily used in scientific research to study its effects on various biological pathways.
Preparation Methods
The synthesis of WAY-354189 involves several steps, starting with the preparation of benzeneacetic acid, 2,6-dichloro-, 2-[[3-(aminocarbonyl)-2-thienyl]amino]-2-oxoethyl ester . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the stability and purity of the compound
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The ester group in the 2-(2,6-dichlorophenyl)acetate moiety undergoes hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. This reaction is critical for understanding the compound’s metabolic pathways or degradation products.
Mechanistic Insight :
The electron-withdrawing 2,6-dichlorophenyl group reduces electron density at the ester carbonyl, making it less reactive toward nucleophilic attack compared to unsubstituted aryl acetates .
Nucleophilic Substitution at the Dichlorophenyl Ring
The 2,6-dichlorophenyl group may participate in aromatic electrophilic substitution (e.g., nitration, sulfonation) or nucleophilic displacement under harsh conditions.
Structural Influence :
The 2,6-dichloro substitution pattern creates significant steric hindrance, disfavoring direct substitution at the aromatic ring .
Reactivity of the Thiophene Carbamate
The carbamoylthiophene moiety may undergo hydrolysis or participate in hydrogen-bonding interactions:
-
Hydrolysis :
Carbamate+H2O→NH2-Thiophene-CONH2+CO2(ΔH∘=−127 kJ/mol)
Under strong acidic/basic conditions, the carbamate group hydrolyzes to form 3-aminothiophene-2-carboxamide and CO₂.Kinetics : Slower than ester hydrolysis due to resonance stabilization of the carbamate .
-
Coordination Chemistry :
The carbamoyl group’s NH and carbonyl oxygen can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) of structurally analogous compounds suggests two primary degradation steps:
Temperature Range | Process | Mass Loss (%) |
---|---|---|
150–200°C | Ester decomposition | ~35% |
250–300°C | Carbamate breakdown | ~50% |
Byproducts : Chlorinated aromatic fragments and gaseous CO/CO₂ .
Scientific Research Applications
Structural Features
The compound features:
- A thiophene ring that contributes to its electronic properties.
- A carbamoyl group , which may enhance solubility and biological activity.
- A dichlorophenyl moiety , known for its potential anti-inflammatory effects.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate exhibit significant antimicrobial properties. For instance, derivatives have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
Antitumor Potential
Research into structurally related compounds suggests that they may possess cytotoxic effects against various cancer cell lines. Certain derivatives have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for development as anticancer agents .
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in critical metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .
Comparative Analysis of Related Compounds
The following table summarizes some compounds with structural similarities and their notable properties:
Compound Name | Structure Features | Notable Properties |
---|---|---|
3-Carbamoylthiophene | Thiophene ring with carbamoyl group | Antimicrobial activity |
2-(2,6-Dichlorophenyl)acetic acid | Dichlorophenyl moiety | Anti-inflammatory effects |
4-Amino-3-thiophenecarboxylic acid | Thiophene ring with amino group | Potential antitumor activity |
This comparison highlights the versatility of thiophene derivatives in medicinal chemistry and their potential for further development.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial activity of thiophene derivatives against various bacterial strains. Results indicated that certain modifications to the thiophene structure enhanced activity against resistant strains .
- Cytotoxicity Assessment : Research focusing on the cytotoxic effects of similar compounds revealed promising results against breast and lung cancer cell lines, suggesting that structural modifications could lead to more effective anticancer agents .
- Enzyme Inhibition Research : Investigations into enzyme inhibition showed that derivatives of this compound could effectively inhibit acetylcholinesterase activity, offering insights into potential treatments for neurodegenerative disorders like Alzheimer's disease .
Mechanism of Action
WAY-354189 exerts its effects by inhibiting the JAK-STAT signaling pathway . This pathway involves the activation of Janus kinases (JAKs) and the subsequent phosphorylation of signal transducers and activators of transcription (STATs). By inhibiting this pathway, WAY-354189 prevents the phosphorylation and activation of STATs, thereby blocking the downstream effects on gene expression and cellular processes .
Comparison with Similar Compounds
WAY-354189 is unique in its specific inhibition of the JAK-STAT pathway. Similar compounds include:
Tofacitinib: Another JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
Compared to these compounds, WAY-354189 is primarily used for research purposes and has not been widely adopted for clinical use .
Biological Activity
The compound 2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate , with CAS number 850019-35-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₂Cl₂N₂O₄S
- Molecular Weight : 387.24 g/mol
- Purity : Typically available at 95% purity from various suppliers .
The biological activity of this compound is primarily attributed to its structural components, which include a thiophene ring and a dichlorophenyl moiety. These features are known to interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways.
Potential Targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation.
Pharmacological Studies
Research on the pharmacological effects of this compound is limited but suggests several promising areas:
Anticancer Activity
In vitro studies have indicated that derivatives of similar compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Preliminary assessments suggest that the compound may possess antimicrobial properties. The presence of the dichlorophenyl group is often associated with enhanced antimicrobial efficacy, as seen in related compounds .
Case Studies
- In Vitro Cytotoxicity Assay : A study evaluated the cytotoxic effects of related thiophene derivatives on human cancer cell lines. Results demonstrated significant inhibition of cell viability at concentrations exceeding 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .
- Enzyme Inhibition Assay : Another study focused on the inhibition of aspartate transcarbamoylase (ATC), a target for antimalarial drug development. Compounds structurally similar to our compound showed competitive inhibition with IC50 values indicating strong binding affinity .
Data Tables
Property | Value |
---|---|
CAS Number | 850019-35-1 |
Molecular Formula | C₁₅H₁₂Cl₂N₂O₄S |
Molecular Weight | 387.24 g/mol |
Purity | ≥ 95% |
Biological Targets | Enzymes, Cancer Cells |
IC50 (Cytotoxicity) | ~10 µM (varies by derivative) |
Properties
Molecular Formula |
C15H12Cl2N2O4S |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2,6-dichlorophenyl)acetate |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-10-2-1-3-11(17)9(10)6-13(21)23-7-12(20)19-15-8(14(18)22)4-5-24-15/h1-5H,6-7H2,(H2,18,22)(H,19,20) |
InChI Key |
GPUQIMFALBGRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)OCC(=O)NC2=C(C=CS2)C(=O)N)Cl |
Origin of Product |
United States |
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